molecular formula C44H26Br4N4 B1436476 Tetra(p-bromophenyl)porphyrin CAS No. 29162-73-0

Tetra(p-bromophenyl)porphyrin

Cat. No. B1436476
CAS RN: 29162-73-0
M. Wt: 930.3 g/mol
InChI Key: ANWXWWSYNQLVED-UHFFFAOYSA-N
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Description

Tetra(p-bromophenyl)porphyrin is a synthetic porphyrin molecule that has been used in a variety of scientific research applications . It is a small, organic molecule with a structure similar to that of heme, the active component of hemoglobin, and is composed of four p-bromophenyl-substituted porphyrin rings.


Synthesis Analysis

The synthesis of Tetra(p-bromophenyl)porphyrin involves the reaction of 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) with N-bromosuccinimide in a mixture of chloroform with dimethylformamide . This reaction affords 2-bromo-5,10,15,20-tetra(4-bromophenyl)porphyrin .


Molecular Structure Analysis

The molecular formula of Tetra(p-bromophenyl)porphyrin is C44H26Br4N4 and it has a molecular weight of 930.320 . The structure is composed of four p-bromophenyl-substituted porphyrin rings.


Chemical Reactions Analysis

The bromination of Tetra(p-bromophenyl)porphyrin with N-bromosuccinimide in a mixture of chloroform with dimethylformamide leads to the formation of 2-bromo-5,10,15,20-tetra(4-bromophenyl)porphyrin . In similar conditions, the bromination of Zn(II) 5,10,15,20-tetra(4-bromophenyl)porphyrinate led to Zn(II) 2,3,12,13-tetrabromo-5,10,15,20-tetra(4-bromophenyl)porphyrinate .


Physical And Chemical Properties Analysis

Tetra(p-bromophenyl)porphyrin is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .

Scientific Research Applications

  • Surface Interactions and Complex Formation Tetra(4-bromophenyl)-porphyrin has been studied for its interaction with surfaces, such as Cu(111). This interaction leads to molecular and surface distortion, resulting in the formation of an intermediate complex involving the iminic nitrogens and surface copper atoms (Doyle et al., 2011).

  • Chelating Agent in Metal Ion Detection Utilized as a chelating reagent, tetra-(4-bromophenyl)-porphyrin aids in the enrichment, separation, and detection of trace metals like lead, cadmium, and mercury in various samples, demonstrating its potential in environmental monitoring and analytical chemistry (Hu et al., 2002).

  • Structural Analysis in Solid Phase The study of Zn(II)-tetra(4-bromophenyl)porphyrin's crystal structure revealed distinct patterns in solid phase, highlighting intermolecular interactions and the stability of different lattice arrangements, useful in understanding molecular organization in materials science (Dastidar et al., 1996).

  • Catalysis Applications Tetra(p-bromophenyl)porphyrin-based covalent organic frameworks have shown remarkable catalytic activity in reactions like Suzuki-coupling, expanding the applications of porphyrin-based materials in organic synthesis and catalysis (Hou et al., 2015).

  • Photophysical Properties and Sensitization The photophysical properties of porphyrins, including tetra(hydroxyphenyl)porphyrins, have been of interest for their potential as tumor photosensitizers, highlighting their application in medical fields like photodynamic therapy (Bonnett et al., 1988).

  • Electrochemical Applications Tetra(aminophenyl)porphyrin and related compounds have been explored for their electrochemical properties, particularly in oxygen reduction reactions, indicating potential applications in energy conversion and storage technologies (Bettelheim et al., 1980).

Safety And Hazards

Tetra(p-bromophenyl)porphyrin is light-sensitive and air-sensitive . It should be handled with care to avoid exposure to light and air.

Future Directions

Tetra(p-bromophenyl)porphyrin has potential applications in various fields due to its unique properties. For instance, its strong photocatalytic performance makes it a promising candidate for use in energy and environmental applications .

properties

IUPAC Name

5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWXWWSYNQLVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26Br4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetra(p-bromophenyl)porphyrin

CAS RN

29162-73-0
Record name Tetra(p-bromophenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029162730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
DK Lavallee, OP Anderson - Journal of the American Chemical …, 1982 - ACS Publications
Many of the properties of TV-alkylporphyrins differ significantly from those of corresponding non-N-alkylated porphyrins, pre-sumably due to distortion of the aromatic ring system from …
Number of citations: 63 pubs.acs.org
YY Lee, JH Chen, HY Hsieh - Polyhedron, 2003 - Elsevier
The crystal structures of acetato-[meso-tetra(p-chlorophenyl)porphyrinato]thallium(III) Tl[(p-Cl) 4 tpp](OAc) (1), acetato-[meso-tetra(p-chlorophenyl)porphyrinato]indium(III) In[(p-Cl) 4 tpp](…
Number of citations: 9 www.sciencedirect.com
C Richardson, CA Reed - The Journal of organic chemistry, 2007 - ACS Publications
The synthesis of five new meso-tetraarylporphyrins having pyridine, pyrimidine, or nitrile groups extending tetragonally via alkynyl linkages from the para positions is described. The …
Number of citations: 42 pubs.acs.org
D Wu, G Xu, S Qu, R Xue, C Gu, F Zhang - Thermochimica acta, 1989 - Elsevier
Using static and moving oxygen bomb calorimeters, the standard enthalpies of combustion at 298.15 K of tetraphenylporphyrin, tetra(p-methylphenyl)porphyrin, tetra(p-meth-oxyphenyl) …
Number of citations: 13 www.sciencedirect.com
MT Phromsatit, S Boonyuen, N Wannarit - 2015 - ethesisarchive.library.tu.ac.th
Porphyrins play a vital role in biological systems. Porphyrins and their metal complexes are used in many applications including catalyst, dye-sensitized solar cell, photo dynamic …
Number of citations: 1 ethesisarchive.library.tu.ac.th
AP Singh, VS Rana, S Singh, R Devi, O Singh… - Available at SSRN … - papers.ssrn.com
Artificial photocatalysis resembles the natural photosynthesis process, providing a better pathway of solar energy utilization for environmental sustainability. Many efforts are still being …
Number of citations: 0 papers.ssrn.com
BH Cardelino, CE Moore, A Benloss… - … Technical Advances in …, 1998 - ntrs.nasa.gov
The effect that fluorine and chlorine substitution has on the nonlinear optical properties of porphyrin, tetramethylporphyrin and tetraphenylporphyrin has been theoretically studied. The …
Number of citations: 0 ntrs.nasa.gov
F ZHANG, G XU, S QU - Acta Chimica Sinica, 1990 - sioc-journal.cn
By using a precision rotating-bomb combustion calorimeter, the standard energies of combustion of squalane, 4-bromobenzoic acid and tetra (p-bromophenyl) porphyrin at 298.15 K …
Number of citations: 5 sioc-journal.cn
YQ Weng, F Yue, YR Zhong, BH Ye - Inorganic chemistry, 2007 - ACS Publications
A new copper(II) fluorescent sensor 5,10,15,20-tetra((p-N,N-bis(2-pyridyl)amino)phenyl)porphyrin zinc (1) has been designed and synthesized by the Ullmann-type condensation of …
Number of citations: 215 pubs.acs.org
B Nath, WH Li, JH Huang, GE Wang, Z Fu, MS Yao… - …, 2016 - pubs.rsc.org
A room-temperature solution phase reaction was developed to synthesize a covalent organic framework (COF) for the first time. The synthesized azodioxy-linked porphyrin-based COF (…
Number of citations: 83 pubs.rsc.org

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